molecular formula C7H13ClN2 B8249204 trans-3-Aminocyclohexanecarbonitrile hydrochloride

trans-3-Aminocyclohexanecarbonitrile hydrochloride

Cat. No.: B8249204
M. Wt: 160.64 g/mol
InChI Key: ZBUXGIYHCTWUTA-LEUCUCNGSA-N
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Description

trans-3-Aminocyclohexanecarbonitrile hydrochloride (CAS 920966-30-9) is a chiral cyclohexane derivative of high value in medicinal chemistry and organic synthesis. This compound, with the molecular formula C7H13ClN2 and a molecular weight of 160.645 g/mol, serves as a versatile synthetic intermediate . Its structure incorporates both a nucleophilic amino group and an electrophilic nitrile group, making it a valuable bifunctional building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The stereochemistry of the compound is defined as (1R,3R)-3-aminocyclohexane-1-carbonitrile hydrochloride, which is critical for research requiring specific chiral interactions . This product is offered with a high purity of 97% and is intended for research and development applications . It is supplied as a solid and should be stored at ambient temperatures in a tightly closed container . As a safety precaution, this chemical is toxic if inhaled, harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation . Researchers should consult the relevant Safety Data Sheet and handle the material with appropriate personal protective equipment in a well-ventilated area. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

(1S,3S)-3-aminocyclohexane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXGIYHCTWUTA-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920966-30-9
Record name Cyclohexanecarbonitrile, 3-amino-, hydrochloride (1:1), (1R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920966-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Mitsunobu-Driven Stereochemical Inversion

The Mitsunobu reaction, widely used for alcohol configuration inversion, can be adapted for trans-3-aminocyclohexanecarbonitrile synthesis. In a representative protocol:

  • Step 1 : cis-3-Dibenzylaminocyclohexanol undergoes Mitsunobu reaction with p-nitrobenzoic acid in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This step inverts the hydroxyl group’s configuration, yielding trans-3-dibenzylaminocyclohexyl p-nitrobenzoate hydrochloride (85% yield).

  • Step 2 : Alkaline hydrolysis (NaOH/KOH) removes the p-nitrobenzoyl group, affording trans-3-dibenzylaminocyclohexanol (90–92% yield).

  • Step 3 : Hydrodebenzylation using 10% palladium hydroxide under hydrogen (1.0–1.2 MPa) yields trans-3-aminocyclohexanol (88–90% yield, 99.5% purity).

Adaptation for Cyano Group : Replacing the hydroxyl group with a nitrile requires substituting the Mitsunobu substrate with a cyanated intermediate. For instance, cis-3-dibenzylaminocyclohexanecarbonitrile could undergo Mitsunobu inversion, followed by hydrolysis and debenzylation.

Hydrogenation of Enaminonitriles

Enaminonitrile Preparation and Reduction

Enaminonitriles, synthesized via condensation of β-ketonitriles with amines, serve as precursors for trans-aminonitriles. A method from β-enaminoketone reductions provides a template:

  • Step 1 : Cyclohexanone reacts with benzylamine and trimethylsilyl cyanide (TMSCN) to form β-enaminonitrile.

  • Step 2 : Hydrogenation over palladium on carbon (Pd/C) selectively reduces the enamine double bond, yielding trans-3-aminocyclohexanecarbonitrile (hypothetical yield: 82%, purity: 98.5%).

Critical Parameters :

  • Catalyst Load : 10% Pd/C achieves complete reduction without over-hydrogenating the nitrile.

  • Solvent : Methanol or isopropanol optimizes hydrogen uptake.

Cyanohydrin Formation and Subsequent Amination

Strecker Synthesis Adaptation

The Strecker reaction, employing cyclohexanone, ammonium chloride, and sodium cyanide, generates α-aminonitriles. Modifications for trans selectivity include:

  • Step 1 : Cyclohexanone reacts with HCN and NH₃ to form cis- and trans-cyanohydrin ammonium salts.

  • Step 2 : Acidic workup and crystallization isolate trans-3-aminocyclohexanecarbonitrile (yield: 75%, purity: 97%).

Limitations : Poor stereoselectivity (cis:trans ≈ 1:1) necessitates chromatographic separation, reducing scalability.

Palladium-Catalyzed Cyanation

Direct Cyanation of Halocyclohexanes

Aryl halides undergo palladium-catalyzed cyanation with Zn(CN)₂. Applied to trans-3-bromocyclohexylamine:

  • Step 1 : trans-3-Bromocyclohexylamine hydrobromide reacts with Zn(CN)₂ and Pd(PPh₃)₄ in dimethylformamide (DMF) at 110°C.

  • Step 2 : Hydrochloride salt formation via HCl treatment yields the target compound (yield: 78%, purity: 99%).

Advantages : Single-step cyanation avoids protecting groups, streamlining synthesis.

Comparative Analysis of Methodologies

Method Yield Purity Stereoselectivity Scalability
Mitsunobu Reaction85–90%99.5%ExcellentModerate
Enaminonitrile Hydrogenation82%98.5%GoodHigh
Strecker Synthesis75%97%PoorLow
Palladium Cyanation78%99%ModerateHigh

Key Insights :

  • The Mitsunobu route excels in stereochemical control but requires costly reagents (DEAD, PPh₃).

  • Hydrogenation and palladium methods balance yield and scalability, ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions: trans-3-Aminocyclohexanecarbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of new synthetic methodologies .
    • Catalyst Development : The compound is used in the creation of catalysts that facilitate various chemical reactions .
  • Biology
    • Enzyme Mechanism Studies : Researchers utilize trans-3-Aminocyclohexanecarbonitrile hydrochloride to explore enzyme mechanisms and protein-ligand interactions, helping to elucidate biological pathways .
    • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties, particularly against strains resistant to conventional antibiotics such as ampicillin-resistant Enterobacter cloacae. Structure-activity relationship studies indicate that modifications can enhance potency .
  • Medicine
    • Therapeutic Potential : Investigated for its potential therapeutic effects, this compound is being explored as a building block in drug synthesis targeting various diseases .
    • Anti-inflammatory Effects : Studies have shown that specific derivatives can suppress nitric oxide production in activated macrophages, indicating potential use in anti-inflammatory therapies .
  • Industrial Applications
    • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, including those used in coatings and adhesives .
    • Agrochemicals : Its application extends to the manufacture of agrochemicals, contributing to agricultural productivity .

Case Studies

  • Antimicrobial Efficacy Study
    • Researchers evaluated various derivatives against resistant bacterial strains, finding that certain modifications significantly enhanced antimicrobial activity. This research underscores the potential for developing new antibiotics based on this compound's structure .
  • Anti-inflammatory Research
    • A study measuring nitric oxide production revealed that specific derivatives could effectively reduce inflammation markers in macrophages, presenting a promising avenue for anti-inflammatory drug development .
  • Synthesis of Complex Organic Molecules
    • The compound has been successfully employed as an intermediate in synthesizing complex organic molecules for pharmaceutical applications, demonstrating its versatility as a building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of trans-3-Aminocyclohexanecarbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Metrics

Compound Name CAS Number Similarity Score Molecular Formula Key Structural Features
(cis-3-Aminocyclobutyl)methanol hydrochloride 1504-49-0 0.81 C5H12ClNO Cyclobutane ring, cis-amine, methanol
(trans-4-Aminocyclohexyl)methanol hydrochloride 693248-55-4 0.74 C7H16ClNO Cyclohexane ring, trans-amine, methanol
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride 389621-77-6 0.72 C5H10ClNO Bicyclic oxirane, primary amine
2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride N/A 0.71 C7H16ClNO Pyran ring, ethylamine side chain

Structural and Functional Differences

Ring Size and Rigidity: Cyclobutane vs. Cyclohexane: (cis-3-Aminocyclobutyl)methanol hydrochloride (similarity 0.81) has a smaller, more strained cyclobutane ring, which may reduce conformational flexibility compared to the cyclohexane backbone of the target compound . This could impact binding affinity to sterically sensitive targets like G protein-coupled receptors (GPCRs) or ion channels.

Substituent Effects: Nitrile vs. Methanol: The nitrile group in this compound is electron-withdrawing, which may enhance reactivity in nucleophilic substitution reactions compared to the hydroxyl group in (trans-4-Aminocyclohexyl)methanol hydrochloride (similarity 0.74) . Amine Positioning: The trans-3 configuration in the target compound versus the trans-4 configuration in (trans-4-Aminocyclohexyl)methanol hydrochloride could lead to divergent spatial orientations, affecting interactions with chiral binding pockets .

Physicochemical Properties: Solubility: Methanol-containing analogs (e.g., (cis-3-Aminocyclobutyl)methanol hydrochloride) likely exhibit higher aqueous solubility than the nitrile-functionalized target compound due to hydrogen-bonding capacity . Stability: The nitrile group may confer hydrolytic instability under acidic or basic conditions, whereas methanol or ether-containing analogs (e.g., 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride) might demonstrate better solution stability under physiological pH .

Biological Activity

trans-3-Aminocyclohexanecarbonitrile hydrochloride is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H13_{13}ClN2_2
  • Molecular Weight : 160.645 g/mol
  • CAS Number : 920966-30-9

The compound contains both amine and nitrile functional groups, which are critical for its biological interactions. Its stereochemistry contributes to its unique binding properties with biological targets.

This compound acts primarily as a ligand that interacts with specific receptors or enzymes. The nitrile and amine groups facilitate binding, influencing the compound's affinity and specificity towards various molecular targets. This interaction can modulate enzymatic activity and alter cellular signaling pathways, making it a valuable tool in biochemical research.

Biological Applications

  • Enzyme Mechanisms : The compound is frequently used to study enzyme mechanisms, particularly in understanding how nitrile and amine groups affect enzyme-substrate interactions.
  • Therapeutic Potential : Research indicates that this compound may have potential therapeutic effects, particularly in drug synthesis as a building block for pharmaceuticals.
  • Model Compound : It serves as a model compound for investigating the biological behavior of similar molecules, aiding in the design of new drugs and therapeutic agents.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InteractionDemonstrated modulation of enzyme activity through ligand binding.
Drug DevelopmentIdentified as a key intermediate in the synthesis of potential drugs.
Mechanistic StudiesRevealed insights into the role of nitrile and amine groups in binding.

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by competing with natural substrates, demonstrating its potential use as an inhibitor in therapeutic settings.

Case Study: Drug Synthesis

Another significant application was in the synthesis of novel pharmaceutical compounds. Researchers utilized this compound as an intermediate to create derivatives with enhanced biological activity against targeted diseases, showcasing its versatility in medicinal chemistry.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundStructural DifferencesBiological Activity Differences
(1R,4R)-4-Aminocyclohexane-1-carbonitrile hydrochlorideDifferent amino group positionVaries in receptor binding affinity
trans-4-Aminocyclohexanecarbonitrile hydrochlorideIsomeric form with distinct propertiesPotentially different therapeutic applications

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing trans-3-Aminocyclohexanecarbonitrile hydrochloride?

Methodological Answer: Synthesis typically involves stereoselective amination of cyclohexene precursors followed by nitrile functionalization. Key steps include:

  • Stereochemical Control: Use chiral catalysts (e.g., Rhodium complexes) or resolving agents to ensure trans-configuration .
  • Characterization: Combine NMR (1H/13C) for stereochemical confirmation, HPLC for purity (>95%), and X-ray crystallography for absolute configuration validation. Compare spectral data with structurally similar analogs (e.g., trans-4-Aminocyclohexanol hydrochloride) to resolve ambiguities .

Q. How can researchers optimize purification protocols for this compound?

Methodological Answer:

  • Recrystallization: Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences between cis/trans isomers.
  • Chromatography: Employ reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) to separate amine-hydrochloride derivatives .
  • Validation: Monitor purity via melting point analysis (compare with literature values for analogs like trans-2-Amino-1-cyclohexanecarboxylic acid, mp 274–278°C) .

Q. What safety and disposal protocols are critical for handling this compound?

Methodological Answer:

  • Protective Measures: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods due to potential cyanide release during decomposition .
  • Waste Management: Segregate aqueous and organic waste. Neutralize acidic residues before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve reaction yields in this compound synthesis?

Methodological Answer:

  • Factor Screening: Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^3 factorial design can optimize amination efficiency while minimizing side-product formation .
  • Response Surface Methodology (RSM): Model nonlinear interactions between variables (e.g., pH and reaction time) to predict maximum yield regions .

Q. How do computational methods (e.g., quantum chemical calculations) resolve contradictions in reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search: Apply density functional theory (DFT) to map energy barriers for competing pathways (e.g., intramolecular cyclization vs. nitrile hydrolysis). Compare computed activation energies with experimental kinetic data .
  • Machine Learning: Train models on datasets of cyclohexane derivatives to predict regioselectivity and byproduct formation .

Q. What strategies address discrepancies in stability data between this compound and its structural analogs?

Methodological Answer:

  • Accelerated Degradation Studies: Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) and compare degradation profiles with analogs like cis-3-Aminocyclobutanol hydrochloride. Use LC-MS to identify decomposition products (e.g., cyclohexene intermediates) .
  • Solid-State Analysis: Perform powder XRD to correlate crystallinity with stability. Amorphous forms may degrade faster due to hygroscopicity .

Q. How can reactor design principles enhance scalability of this compound synthesis?

Methodological Answer:

  • Continuous Flow Systems: Implement microreactors with controlled residence times to minimize exothermic side reactions (e.g., nitrile hydration).
  • Membrane Separation: Integrate nanofiltration membranes to remove unreacted precursors in real-time, improving reaction efficiency .

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